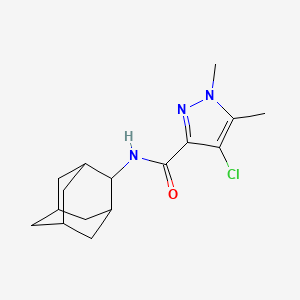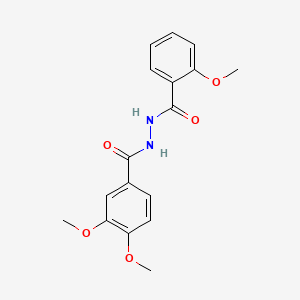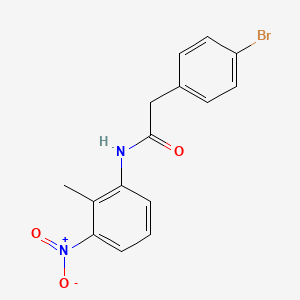![molecular formula C15H16N4O3 B5756217 4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine](/img/structure/B5756217.png)
4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine, also known as GW 501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was first discovered in the 1990s and has since been studied extensively for its potential applications in scientific research.
Wirkmechanismus
4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine 501516 works by activating PPAR-delta, a nuclear receptor that plays a key role in regulating energy metabolism. This activation leads to an increase in the expression of genes involved in fatty acid oxidation and energy expenditure, resulting in improved endurance and fat loss.
Biochemical and Physiological Effects:
4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine 501516 has been shown to have several biochemical and physiological effects. It has been found to increase the expression of genes involved in fatty acid oxidation and energy expenditure, leading to improved endurance and fat loss. Additionally, it has been shown to improve insulin sensitivity and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine 501516 in lab experiments is its potential to improve endurance and increase fat loss in animal models. This makes it a useful tool for studying obesity and metabolic disorders. However, there are also limitations to its use, including potential toxicity and the need for careful dosing to avoid adverse effects.
Zukünftige Richtungen
There are several potential future directions for research on 4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine 501516. One area of interest is its potential as a treatment for metabolic disorders, such as type 2 diabetes. Additionally, further studies are needed to fully understand its neuroprotective effects and its potential as a treatment for cognitive disorders. Finally, research is needed to determine the long-term safety and efficacy of 4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine 501516 in humans.
Synthesemethoden
The synthesis of 4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine 501516 involves several steps, including the reaction of 6-methyl-2-nitroaniline with 4-chlorobutyryl chloride to form 4-chloro-6-methyl-2-(4-nitrophenyl)pyrimidine. This intermediate is then reacted with morpholine to yield 4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine 501516.
Wissenschaftliche Forschungsanwendungen
4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine 501516 has been found to have several potential applications in scientific research. It has been shown to improve endurance and increase fat loss in animal studies, making it a potential treatment for obesity and metabolic disorders. Additionally, it has been studied for its potential neuroprotective effects and its ability to improve cognitive function.
Eigenschaften
IUPAC Name |
4-[6-methyl-2-(4-nitrophenyl)pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-11-10-14(18-6-8-22-9-7-18)17-15(16-11)12-2-4-13(5-3-12)19(20)21/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCFXEMMEBLIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-Methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(2-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5756162.png)
![N-(4-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5756163.png)
![ethyl 2-(butyrylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B5756169.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5756174.png)
![N-cyclopropyl-6-ethyl-2-({4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5756175.png)
![methyl 1-[4-(aminosulfonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5756180.png)


![N-(4-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B5756196.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5756201.png)

![3,5-dichloro-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5756253.png)